Methyl 6-(dipropylamino)nicotinate
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Overview
Description
Methyl 6-(dipropylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by a nicotinic acid core with a methyl ester group and a dipropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dipropylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl 6-methylnicotinate is then subjected to a substitution reaction with dipropylamine to introduce the dipropylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dipropylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dipropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-(dipropylamino)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-(dipropylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the dipropylamino group.
Nicotinic acid: The parent compound without any ester or amino substitutions.
Methyl 6-methylnicotinate: Similar structure but lacks the dipropylamino group.
Uniqueness
Methyl 6-(dipropylamino)nicotinate is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biological targets and increases its versatility in synthetic applications.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 6-(dipropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-4-8-15(9-5-2)12-7-6-11(10-14-12)13(16)17-3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
VIVYDMVNSPVWNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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